5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
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Overview
Description
5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a chemical compound belonging to the class of annulenes, which are monocyclic conjugated polyenes with alternating single and double bonds. This compound is characterized by a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene, while oxidation with potassium permanganate could produce 5-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene.
Scientific Research Applications
5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. The molecular targets and pathways involved vary widely, from enzyme inhibition in biological systems to polymerization reactions in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene : Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
- 5-(chloromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene : Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
- 5-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene : Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to the presence of the bromomethyl group, which provides a versatile handle for various chemical transformations. This makes it a valuable intermediate in organic synthesis, with applications across multiple fields of research and industry.
Properties
CAS No. |
1537035-94-1 |
---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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